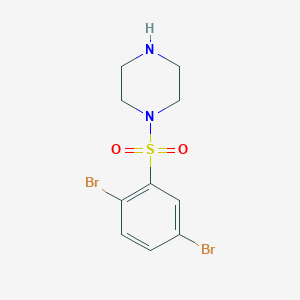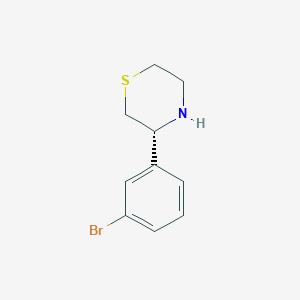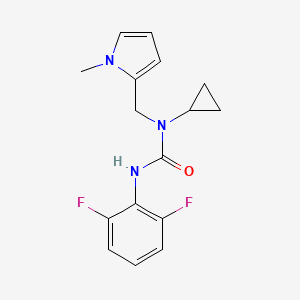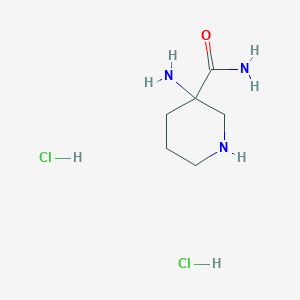![molecular formula C6H12ClN3O B2499728 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1146691-80-6](/img/structure/B2499728.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold, which is a rigid piperazine homologue. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties .
Synthesis Analysis
The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach starts from l-4-hydroxyproline, employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which is a novel method for preparing diamino acids . Another method involves the directed metalation strategy to synthesize new C-substituted derivatives, with the absolute configuration confirmed by NMR and X-ray crystallography . A practical synthesis route has also been detailed, featuring a Staudinger reduction of an azide to facilitate a transannular cyclization, providing access to the DBH scaffold on a gram scale .
Molecular Structure Analysis
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the asymmetric unit containing two crystallographically independent cages of the compound, protonated at the two nitrogen sites. The structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds .
Chemical Reactions Analysis
The reactivity of the DBH scaffold allows for the synthesis of various substituted derivatives. For instance, a method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine has been proposed, with 1H NMR spectroscopy indicating multiple conformations in solution . Additionally, the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, has been achieved, which could serve as a model for studying the reactivity of the DBH scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of the DBH derivatives are influenced by their rigid bicyclic structure. The crystal structure analysis reveals the presence of strong hydrogen bonding, which could affect the compound's solubility and stability . The multiple conformations observed in NMR studies suggest that the derivatives can exist in different forms in solution, which may have implications for their reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Chemistry
- Synthesis Methods : A practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is valuable in medicinal chemistry, has been developed (Beinat, Banister, McErlean, & Kassiou, 2013).
- Crystal Structure Analysis : The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, which helps in understanding its chemical properties (Britvin & Rumyantsev, 2017).
Medical and Biological Applications
- Antiproliferative Activity : Research has explored the antiproliferative activity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives against cervical cancer cell lines, showing significant potential in cancer therapy (Laskar et al., 2018).
- Neurological Applications : Certain derivatives, such as 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, have shown activity at nicotinic acetylcholine receptors, suggesting potential in neurological disorders (Strachan et al., 2014).
Catalysis and Organic Synthesis
- Use in Organocatalysis : The use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis, particularly in the Biginelli reaction, highlights its role in the synthesis of biologically active heterocycles (González-Olvera et al., 2008).
Advanced Materials and Ligands
- Copper(II) Complexes : Research into the reaction of chiral ligands, including (1S,4S)-2,5-bis(6-methylpyridyl)-diazabicyclo[2.2.1]heptane, with CuCl2, has implications for the development of advanced materials and catalysis (Castillo et al., 2013).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by (1S,4S)-2,5-Diazabicyclo[22Understanding the affected pathways and their downstream effects requires knowledge of the compound’s primary targets, which are currently unidentified .
Pharmacokinetics
Its water solubility is very high, which may impact its bioavailability .
Propriétés
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPIRZZVUMGTB-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)